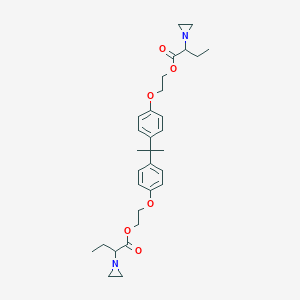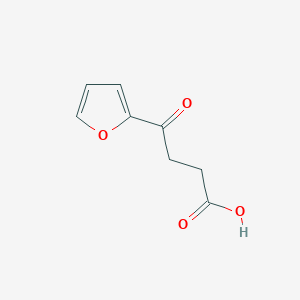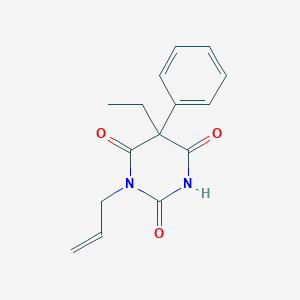
Carbostyril, 1,3-dimethyl-4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbostyril, 1,3-dimethyl-4-ethyl-, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the carbostyril family, which is known for its diverse biological activities. Carbostyril, 1,3-dimethyl-4-ethyl-, has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of carbostyril, 1,3-dimethyl-4-ethyl-, is not fully understood. However, it has been suggested that it may act as a modulator of the cholinergic system, which is involved in cognitive function. It may also act as an inhibitor of oxidative stress, which is implicated in the development of neurodegenerative diseases.
Biochemical And Physiological Effects
Carbostyril, 1,3-dimethyl-4-ethyl-, has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to reduce the production of reactive oxygen species, which are implicated in oxidative stress. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Advantages And Limitations For Lab Experiments
Carbostyril, 1,3-dimethyl-4-ethyl-, has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Future Directions
There are several future directions for research on carbostyril, 1,3-dimethyl-4-ethyl-. One area of interest is in the development of novel therapeutic agents for the treatment of neurodegenerative diseases. Another area of interest is in the study of its potential as an antioxidant and anti-inflammatory agent. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
In conclusion, carbostyril, 1,3-dimethyl-4-ethyl-, is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential and to develop novel therapeutic agents based on its properties.
Synthesis Methods
Carbostyril, 1,3-dimethyl-4-ethyl-, can be synthesized using various methods, including the reaction of 1,3-dimethyl-4-ethylbenzene with chloroacetyl chloride, followed by cyclization with sodium hydroxide. Another method involves the reaction of 1,3-dimethyl-4-ethylbenzene with acetic anhydride, followed by cyclization with concentrated hydrochloric acid. These methods have been optimized to produce high yields of pure carbostyril, 1,3-dimethyl-4-ethyl-.
Scientific Research Applications
Carbostyril, 1,3-dimethyl-4-ethyl-, has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of pharmacology, where it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
15112-97-7 |
|---|---|
Product Name |
Carbostyril, 1,3-dimethyl-4-ethyl- |
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-ethyl-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-4-10-9(2)13(15)14(3)12-8-6-5-7-11(10)12/h5-8H,4H2,1-3H3 |
InChI Key |
OCIMGLNGQNDLND-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)N(C2=CC=CC=C21)C)C |
Canonical SMILES |
CCC1=C(C(=O)N(C2=CC=CC=C21)C)C |
Other CAS RN |
15112-97-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



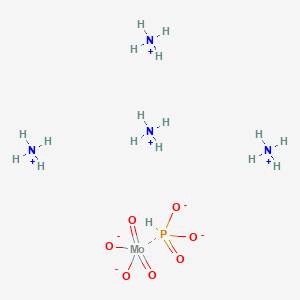
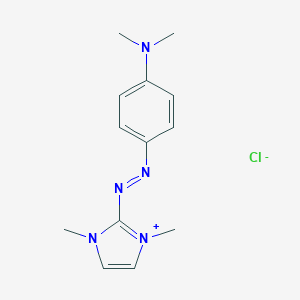
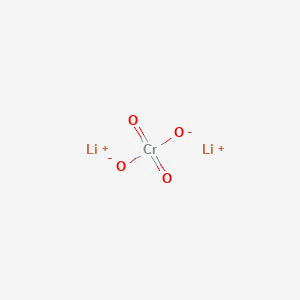
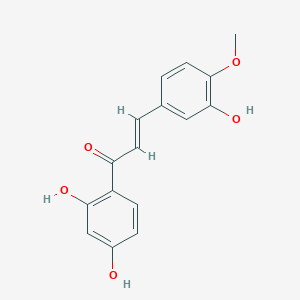

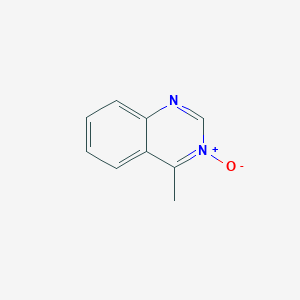
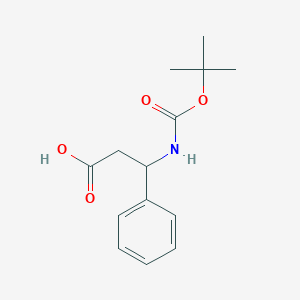
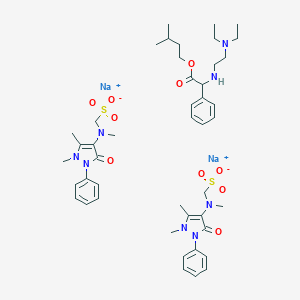
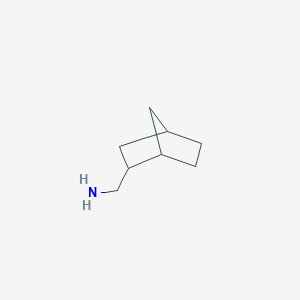
![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)
